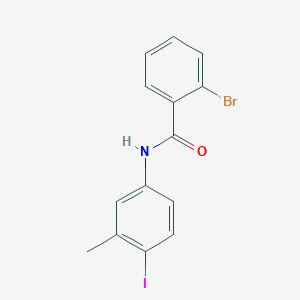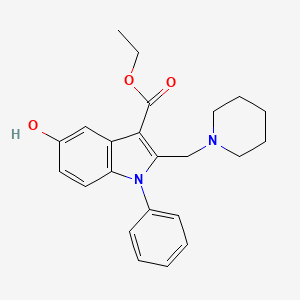![molecular formula C15H13F3N6O2 B11531591 6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11531591.png)
6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE is a complex organic compound with a unique structure that combines a methoxy-substituted phenyl group and a trifluoromethyl-substituted triazolopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE typically involves a multi-step process. The initial step often includes the preparation of the 2,4-dimethoxybenzaldehyde, which is then reacted with hydrazine derivatives under controlled conditions to form the hydrazone intermediate. This intermediate is further reacted with 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens and nucleophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1E)-1-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: The compound is investigated for its use in materials science, particularly in developing new materials with unique properties.
Mechanism of Action
The mechanism of action of (1E)-1-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (1E)-1-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and triazolopyridazine moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13F3N6O2 |
|---|---|
Molecular Weight |
366.30 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H13F3N6O2/c1-25-10-4-3-9(11(7-10)26-2)8-19-20-12-5-6-13-21-22-14(15(16,17)18)24(13)23-12/h3-8H,1-2H3,(H,20,23)/b19-8+ |
InChI Key |
XMYGKRUKWFHSDA-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NN3C(=NN=C3C(F)(F)F)C=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NN3C(=NN=C3C(F)(F)F)C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol](/img/structure/B11531514.png)
![Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11531518.png)
![2-[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B11531519.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11531521.png)
![(3Z)-1-[(2,6-dimethylmorpholin-4-yl)methyl]-3-[(3,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11531527.png)

![[3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid)](/img/structure/B11531537.png)

![5-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11531565.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11531568.png)
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11531574.png)
![2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11531582.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11531587.png)
![4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11531593.png)
